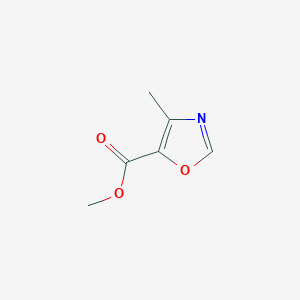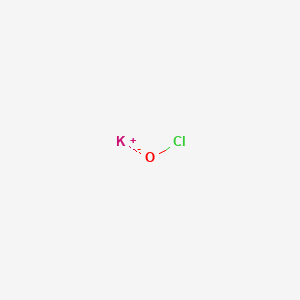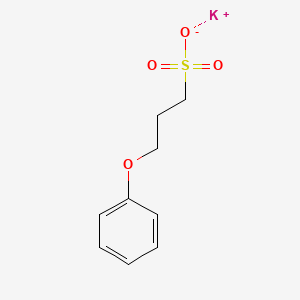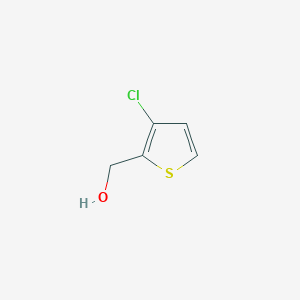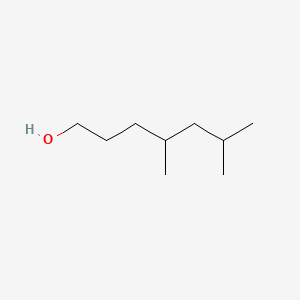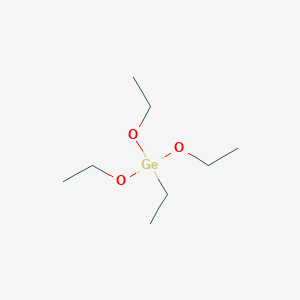
Ethyltriethoxygermane
Vue d'ensemble
Description
Ethyltriethoxygermane is a chemical compound with the molecular formula C₈H₂₀GeO₃ . It belongs to the class of organogermanium compounds and contains an ethyl group (C₂H₅ ) attached to a germanium atom, along with three ethoxy groups (C₂H₅O ) . This compound is commonly used in various applications, including organic synthesis and materials science.
Synthesis Analysis
In this process, the germanium tetrachloride reacts with ethanol, leading to the formation of ethyltriethoxygermane and hydrogen chloride gas .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Polyurethane Degradation : Wilhelm and Gardette (1997) explored the photooxidative degradation of aliphatic polyurethane, highlighting the sensitivity of polyether soft segments to oxidative degradation. Their work contributes to understanding the degradation mechanisms of materials like polyurethane in the presence of environmental factors like light and oxygen (Wilhelm & Gardette, 1997).
Solid Polymer Electrolytes : Mindemark et al. (2018) discussed alternative polymer hosts for Li-conducting solid polymer electrolytes, focusing on materials like polycarbonates, polyesters, polynitriles, polyalcohols, and polyamines. These materials have different properties from polyethers and can be crucial in resolving issues related to ionic conductivity and temperature sensitivity in electrochemical devices (Mindemark et al., 2018).
Bio-Ethanol Based Ethylene : Morschbacker (2009) examined the use of bioethanol-based ethylene for producing polyethylene and other polymers. This approach is considered effective in capturing carbon dioxide and offers an alternative with a low carbon footprint (Morschbacker, 2009).
Ethylene Glycol Utilization : Franden et al. (2018) engineered Pseudomonas putida KT2440 for efficient ethylene glycol utilization. This work is significant for environmental remediation applications due to the organism's high toxicity tolerance and broad substrate specificity (Franden et al., 2018).
Pressure-Induced Polymerization : Chelazzi et al. (2005) conducted a high-pressure infrared study of ethylene, observing a polymerization reaction under specific conditions. Their research provides insights into the synthesis of polyethylene and the effect of pressure on its properties (Chelazzi et al., 2005).
Ethylene Tetrafluoroethylene Properties : Hu et al. (2015) focused on the mechanical properties and model parameters determination of ethylene tetrafluoroethylene (ETFE) foils, which are crucial in structural engineering applications like membrane structures (Hu et al., 2015).
- .app/papers/focus-ethylene-schaller/600102a5e3a2534696ae31d2b6531095/?utm_source=chatgpt).
Propriétés
IUPAC Name |
triethoxy(ethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20GeO3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYQCRCRHOQEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Ge](CC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20GeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625954 | |
| Record name | Triethoxy(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyltriethoxygermane | |
CAS RN |
5865-92-9 | |
| Record name | Triethoxy(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



